molecular formula C17H13ClN2O2S B12139641 (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(2-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12139641
M. Wt: 344.8 g/mol
InChI Key: KFHPWPVHEFLMIH-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic molecule that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the amino group of the thiazole ring reacts with a chlorobenzene derivative.

    Introduction of Methoxybenzylidene Group: The final step involves the condensation of the thiazole derivative with a methoxybenzaldehyde under basic conditions to form the methoxybenzylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methoxybenzylidene group, converting it to a methoxybenzyl group.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methoxybenzyl derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

(5Z)-2-[(2-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-[(2-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-[(2-iodophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

(5Z)-2-(2-chlorophenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13ClN2O2S/c1-22-14-9-5-2-6-11(14)10-15-16(21)20-17(23-15)19-13-8-4-3-7-12(13)18/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

KFHPWPVHEFLMIH-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.